3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
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Description
3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C22H17N3O3S and its molecular weight is 403.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The chemical compound 3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile, due to its complex structure, is involved in various synthetic and biological research activities. While the direct studies on this specific compound are scarce, research on structurally related compounds provides insight into the potential applications and the significance of similar chemical frameworks in medicinal chemistry and synthetic organic chemistry.
For instance, compounds with structurally related features, including various benzoxazepine, benzothiazepine, and thiadiazole derivatives, have been synthesized and evaluated for their antipsychotic as well as anticonvulsant agents. These studies highlight the chemical versatility and potential therapeutic applications of compounds within this chemical class. The synthesis of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives, starting from related key intermediates, showcases the compound's role in facilitating the development of new molecules with possible biological activities (Kaur et al., 2012; Farag et al., 1997).
Additionally, the exploration of benzoxazoles, benzothiazoles, and thiadiazines as potential hypoxia inhibitors in cancer research indicates the compound's relevance in designing anticancer agents. This research direction emphasizes the compound's utility in developing novel therapeutic agents targeting tumor hypoxia, a condition often associated with aggressive cancer phenotypes and poor prognosis (Das et al., 2023).
Chemical Synthesis and Characterization
The synthetic utility of compounds with related structures has been demonstrated in various chemical reactions, including cycloaddition reactions and the synthesis of new materials. For example, cycloaddition reactions of 1,4,2-dithiazole-5-thiones have been explored, showcasing the chemical reactivity and potential applications of thiadiazole derivatives in synthesizing novel compounds with unique properties (Greig et al., 1985).
Moreover, the molecular iodine-promoted divergent synthesis of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines highlights innovative approaches in heterocyclic chemistry, revealing the potential of this chemical framework in creating diverse molecular structures under mild conditions (Naresh et al., 2014).
properties
IUPAC Name |
3-[(2-benzyl-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c23-14-18-9-6-10-19(13-18)15-24-20-11-4-5-12-21(20)29(27,28)25(22(24)26)16-17-7-2-1-3-8-17/h1-13H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTRTRPSXVYQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile |
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